N-cyclopropyl-5-ethynylpyrimidin-2-amine is a chemical compound characterized by its unique structure and potential applications in various scientific fields. It is classified as a pyrimidine derivative, which is a type of heterocyclic compound containing nitrogen atoms within its ring structure. This compound has garnered interest due to its biological activities and potential therapeutic applications.
N-cyclopropyl-5-ethynylpyrimidin-2-amine falls under the category of organic compounds, specifically heterocyclic compounds. Its classification includes:
The synthesis of N-cyclopropyl-5-ethynylpyrimidin-2-amine can be achieved through several methods, typically involving the introduction of cyclopropyl and ethynyl groups to a pyrimidine scaffold. One common approach involves the following steps:
The synthesis may require specific catalysts or reagents to facilitate these transformations, such as palladium or copper catalysts for cross-coupling reactions. Reaction conditions, including temperature and solvent choice, are critical for optimizing yield and purity.
N-cyclopropyl-5-ethynylpyrimidin-2-amine features a pyrimidine ring with a cyclopropyl group at the nitrogen position and an ethynyl group at the 5-position. The molecular formula is CHN, indicating the presence of three nitrogen atoms within its structure.
Key structural data includes:
N-cyclopropyl-5-ethynylpyrimidin-2-amine can participate in various chemical reactions due to its functional groups:
Reactions are typically carried out under controlled conditions to ensure selectivity and minimize by-products. Analytical techniques such as NMR spectroscopy and mass spectrometry are employed to monitor reaction progress and verify product formation.
The mechanism of action for N-cyclopropyl-5-ethynylpyrimidin-2-amine is primarily studied in biological contexts, particularly in relation to its potential as a therapeutic agent. It may act by inhibiting specific enzymes or receptors involved in disease pathways.
Research indicates that compounds similar to N-cyclopropyl-5-ethynylpyrimidin-2-amine exhibit activity against various biological targets, including those implicated in cancer and viral infections. Detailed studies are required to elucidate its precise mechanisms at the molecular level.
The physical properties of N-cyclopropyl-5-ethynylpyrimidin-2-amine include:
Chemical properties include:
N-cyclopropyl-5-ethynylpyrimidin-2-amine has potential applications in:
This compound represents an interesting area of study within organic chemistry and medicinal research, warranting further exploration into its synthesis, mechanisms, and applications in science.
The construction of the cyclopropane ring in N-cyclopropyl-5-ethynylpyrimidin-2-amine requires precise control over stereochemistry and ring strain. A prominent route involves the Hofmann degradation of cyclopropanecarboxamide precursors, where cyclopropanecarboxylic acid is first esterified to form γ-chlorobutyrate esters. Subsequent reaction with alkali metal hydroxides (e.g., NaOH) under phase-transfer catalysis (e.g., tetrabutylammonium bromide) yields cyclopropanecarboxamide. Hofmann rearrangement using bromine and NaOH generates cyclopropylamine, achieving yields of 60–75% [6]. Alternative approaches include Simmons-Smith cyclopropanation of allylic alcohols or pyrimidine-containing alkenes using Zn-Cu/CH₂I₂, though this method risks side reactions with heteroatoms. Transition-metal-catalyzed cyclopropanations (e.g., Pd/diazo compounds) enable enantioselective variants but require chiral ligands like bisoxazolines. Key challenges include minimizing ring-opening and controlling diastereoselectivity in fused pyrimidine systems.
Table 1: Cyclopropane Ring Formation Methods
Method | Reagents/Conditions | Yield (%) | Diastereoselectivity |
---|---|---|---|
Hofmann Degradation | Br₂, NaOH, Phase-transfer catalyst | 60–75 | N/A |
Simmons-Smith | Zn-Cu, CH₂I₂, CH₂Cl₂, 0°C | 40–55 | Low to moderate |
Pd-Catalyzed Cyclopropanation | Pd(OAc)₂, Chiral bisoxazoline, Ethyl diazoacetate | 70–85 | >90% ee |
The introduction of the ethynyl group at the pyrimidine C5 position relies on Sonogashira coupling between 5-halopyrimidines (Cl, Br, I) and terminal alkynes. Optimized conditions use Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), and triethylamine as base in THF at 60°C. This achieves >90% conversion for aryl acetylenes but requires modified ligands like XPhos for alkyl acetylenes to suppress Glaser homocoupling [8]. Regioselectivity is controlled by the C5 halogen’s reactivity (I > Br >> Cl) and electronic effects of C2/C4 substituents. Electron-withdrawing groups (e.g., amino) enhance electrophilicity at C5, facilitating oxidative addition. Recent advances employ visible-light photoredox catalysis with Ir(ppy)₃ to generate alkynyl radicals, enabling coupling under milder conditions without copper co-catalysts [4].
Achieving exclusive C2-amination in dihalopyrimidines exploits the differential reactivity of C2 vs. C4 halogens. Buchwald-Hartwig amination with Pd₂(dba)₃/XPhos and cyclopropylamine in toluene at 100°C affords C2-selectivity due to lower steric hindrance and favorable transmetalation kinetics [8]. Competitive C4-amination occurs with bulky amines (>5% by GC-MS), necessitating ligand optimization (e.g., BrettPhos for sterically hindered amines). Copper-mediated approaches (CuI, trans-1,2-diaminocyclohexane, K₃PO₄) offer cost-effective alternatives but require higher temperatures (120°C). For N-cyclopropyl-5-ethynylpyrimidin-2-amine, sequential amination is critical: C2-amination precedes Sonogashira coupling to prevent alkyne reduction [7].
Chiral cyclopropylamines serve as enantiopure building blocks for asymmetric synthesis. Metagenomic imine reductases (IREDs) catalyze reductive amination of cyclopropanecarbaldehyde with ammonia/amines, yielding enantiopure amines (>99% ee). A panel of 384 IREDs screened for activity identified pIR-110 as optimal for R-cyclopropylamine (63% conversion) and pIR-338 for S-enantiomers (55% conversion) [5] [10]. Dynamic kinetic resolution (DKR) of racemic N-acyl-cyclopropylamines using lipases (e.g., CAL-B) and ammonia affords L-enantiomers. Key limitations include substrate inhibition at >50 mM and NADPH cofactor regeneration, addressed via glucose dehydrogenase (GDH) coupling.
Table 2: Biocatalytic Synthesis of Chiral Cyclopropylamines
Enzyme | Substrate | Product | Conversion (%) | ee (%) |
---|---|---|---|---|
pIR-110 | Cyclopropanecarbaldehyde, NH₃ | (R)-Cyclopropylamine | 63 | >99 |
pIR-338 | Cyclopropanecarbaldehyde, Methylamine | (S)-N-Methylcyclopropylamine | 71 | 98 |
DpkA | Pyruvate, Cyclopropylamine | N-Cyclopropyl alanine | 85 | 95 (L) |
Solid-phase strategies enable rapid diversification of pyrimidine cores. Wang resin-linked pyrimidinones serve as scaffolds, where:
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 76663-30-4
CAS No.:
CAS No.: 637-23-0
CAS No.: 731002-50-9